molecular formula C6H4ClN3 B1418850 2-Chloro-5H-pyrrolo[2,3-B]pyrazine CAS No. 889447-19-2

2-Chloro-5H-pyrrolo[2,3-B]pyrazine

Cat. No. B1418850
M. Wt: 153.57 g/mol
InChI Key: RORAIVYFQFAIAF-UHFFFAOYSA-N
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Description

2-Chloro-5H-pyrrolo[2,3-B]pyrazine is a nitrogen-containing heterocyclic compound . It has a molecular formula of C6H4ClN3 and an average mass of 153.569 Da .


Synthesis Analysis

The synthesis of 5H-pyrrolo[2,3-b]pyrazine derivatives, including 2-Chloro-5H-pyrrolo[2,3-B]pyrazine, can be achieved through various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . A specific example of a synthesis method involves a palladium-catalyzed heteroannulation process .


Molecular Structure Analysis

The molecular structure of 2-Chloro-5H-pyrrolo[2,3-B]pyrazine consists of a pyrrole ring and a pyrazine ring . The compound has a monoisotopic mass of 153.009369 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-5H-pyrrolo[2,3-B]pyrazine include a molecular weight of 307.76 g/mol, a computed XLogP3-AA of 2.8, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 4, a rotatable bond count of 2, an exact mass of 307.0182254 g/mol, a monoisotopic mass of 307.0182254 g/mol, a topological polar surface area of 73.2 Ų, and a heavy atom count of 20 .

Scientific Research Applications

  • Optoelectronic Applications :

    • Meti et al. (2017) explored the synthesis of dipyrrolopyrazine derivatives through regio-selective amination reactions of dihalo-pyrrolopyrazines. They found that these compounds, particularly 1,7- and 1,5-dihydrodipyrrolo[2,3-b]pyrazine derivatives, show promising optical and thermal properties, suggesting potential use in optoelectronic applications (Meti et al., 2017).
  • Synthesis of Substituted Pyrrolopyrazines :

    • Hopkins and Collar (2004) reported an efficient synthesis method for 6-substituted-5H-pyrrolo[2,3-b]pyrazines. This palladium-catalyzed heteroannulation process is significant for producing various substituted pyrrolopyrazine substrates (Hopkins & Collar, 2004).
  • Novel Heterocyclic Systems :

    • Volovenko and Dubinina (2002) investigated the reaction of certain pyrazinedicarbonitriles with nucleophilic reagents, leading to the formation of new heterocyclic systems like 1H-benzo[4,5]imidazo[1,2-c]pyrazino[2',3':4,5]pyrrolo[3,2-e]pyrimidine. These novel systems could have potential applications in various fields of chemistry (Volovenko & Dubinina, 2002).
  • Protein Kinase Inhibitors :

    • Dubinina et al. (2006) synthesized new pyrrolo[2,3-b]pyrazine derivatives and tested them for antiproliferative activity. They found that these compounds showed significant activity, especially against renal and breast cancer cell lines, indicating their potential as protein kinase inhibitors (Dubinina et al., 2006).
  • Palladium-Catalyzed Heteroannulation :

    • Hopkins and Collar (2005) described a method for preparing 6,7-disubstituted-5H-pyrrolo[2,3-b]pyrazines through palladium-catalyzed heteroannulation. This method enhances the efficiency of synthesizing these compounds (Hopkins & Collar, 2005).
  • Potential Pesticides and Fluorescent Chromophores :

    • Shirai et al. (2000) focused on synthesizing various pyrrolopyrazine derivatives, which are of interest as potential pesticides and new fluorescent chromophores. Their work expands the potential applications of these compounds in agriculture and material science (Shirai et al., 2000).
  • Synthesis of Bioactive Compounds :

    • Zhou et al. (2013) synthesized pyrrolo[1,2-a]pyrazine derivatives and evaluated their in vitro anti-inflammatory effects. They found moderate anti-inflammatory activities in these compounds, suggesting their potential use as anti-inflammatory agents (Zhou et al., 2013).
  • Peptidomimetics Synthesis :

    • Biitseva et al. (2015) reported the synthesis of 5H-pyrrolo[3,4-b]pyrazine-based peptidomimetics. These compounds could have applications in drug discovery and development (Biitseva et al., 2015).

Safety And Hazards

The safety and hazards of 2-Chloro-5H-pyrrolo[2,3-B]pyrazine are not clearly recognized .

Future Directions

The future directions of 2-Chloro-5H-pyrrolo[2,3-B]pyrazine research could involve further exploration of its biological activities, such as its antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . Additionally, more research could be conducted to clearly recognize its action mechanisms . Furthermore, the synthetic methods and biological activities of pyrrolopyrazine derivatives could be explored to help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

2-chloro-5H-pyrrolo[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-5-3-9-6-4(10-5)1-2-8-6/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORAIVYFQFAIAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(N=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40671915
Record name 2-Chloro-5H-pyrrolo[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5H-pyrrolo[2,3-B]pyrazine

CAS RN

889447-19-2
Record name 2-Chloro-5H-pyrrolo[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of potassium tert-butoxide (1 g, 4.5 mM) in N-methylpyrrolidone (3 ml) was heated to 80° C. under nitrogen. A solution of 5-chloro-3-(triethyl-silanylethynyl)-pyrazin-2-ylamine (3) (1.2 g, 4.5 mmol) in N-methylpyrrolidone (10 ml) was added dropwise. The reaction mixture was stirred at 80° C. for a further fifty minutes and then the reaction mixture was allowed to cool to room temperature. Brine (10 ml) was added to the reaction mixture and extracted with ethyl acetate (5×20 ml). The combined organics were washed with brine, dried over magnesium sulfate and concentrated in vacuo to afford the title compound as a solution in N-methylpyrrolidone. MS (ES+): 154
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Brine
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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